2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride

Übersicht

Beschreibung

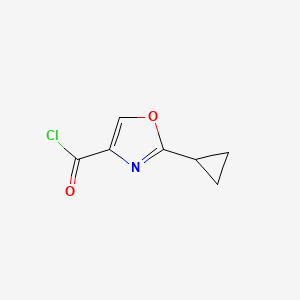

2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic compound featuring a five-membered oxazole ring substituted with a cyclopropyl group at the 2-position and a reactive carbonyl chloride moiety at the 4-position. The carbonyl chloride functional group makes it a potent acylating agent, suitable for synthesizing amides, esters, or other derivatives in pharmaceutical and agrochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

Cycloaddition Reactions: The oxazole ring can participate in (3 + 2) cycloaddition reactions with dipolarophiles such as alkynes or nitrile oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine.

Cycloaddition Reactions: Reagents such as alkynes and nitrile oxides are used, often in the presence of catalysts like copper (I) or ruthenium (II) to facilitate the reaction.

Major Products Formed

Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.

Cycloaddition Reactions: The major products are various substituted oxazoles, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that oxazole derivatives, including 2-cyclopropyl-1,3-oxazole-4-carbonyl chloride, can act as agonists for the ALX receptor (also known as the Lipoxin A4 receptor). This receptor plays a crucial role in mediating inflammatory responses. Compounds that activate this receptor have shown promise in treating inflammatory conditions such as conjunctivitis and asthma .

Case Study: ALX Receptor Agonists

- Study Focus : The efficacy of oxazole derivatives in reducing inflammation.

- Findings : In vivo studies demonstrated that these compounds significantly reduced inflammation in models of peritonitis and colitis.

- : The activation of the ALX receptor by these compounds suggests potential for developing new anti-inflammatory drugs.

Chemical Synthesis

2.1 Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive carbonyl chloride group allows for further functionalization, enabling the creation of more complex molecules.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic substitution | Various amines | Base-catalyzed conditions |

| Acylation | Esters and amides | Acidic or basic conditions |

| Coupling | Biologically active compounds | Palladium-catalyzed reactions |

Material Science

3.1 Polymer Chemistry

The compound can be used to synthesize polymers with specific properties due to its unique structural features. The incorporation of oxazole rings into polymer backbones can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

- Study Focus : Development of high-performance materials using this compound.

- Findings : Polymers synthesized exhibited improved thermal stability compared to traditional polymers.

- : The incorporation of oxazole derivatives can lead to innovative materials suitable for high-temperature applications.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions . The oxazole ring can interact with biological targets, potentially disrupting cellular processes and leading to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic derivatives, emphasizing key functional groups and structural features.

Table 1: Structural and Functional Group Comparison

Stability and Availability Considerations

- Discontinuation Challenges : Both this compound and (5-methylisoxazol-3-yl)methylamine hydrochloride are listed as discontinued, suggesting synthesis difficulties (e.g., cyclopropyl group instability, oxazole ring sensitivity) or safety concerns .

- Commercial Viability : In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid is available at 100% concentration, indicating robust stability and scalable synthesis . Pyrazole derivatives with trifluoromethyl groups are also widely used due to their stability under physiological conditions .

Biologische Aktivität

2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables that highlight its pharmacological potential.

This compound has the following structural formula:

It features a cyclopropyl group attached to an oxazole ring, which is known for its reactivity and ability to interact with biological targets.

Anticancer Properties

Research indicates that compounds related to oxazoles exhibit significant anticancer activity. A study screened a new class of oxazoles against 60 human cancer cell lines, revealing potent activities with GI50 values in the nanomolar range. Specifically, compounds showed IC50 values lower than 500 nM against lymphoma cell lines, indicating strong growth inhibitory effects .

The mechanism of action of oxazole derivatives often involves:

- Cell Cycle Arrest : Inducing G2/M phase arrest.

- Apoptosis Induction : Triggering mitochondrial pathways leading to cell death.

- Tubulin Polymerization Inhibition : Compounds bind to the colchicine site on tubulin, preventing its polymerization and disrupting microtubule formation .

Study 1: Antitumor Activity

In a notable study, derivatives of 2-cyclopropyl-1,3-oxazole were tested for their ability to inhibit tumor growth in various cancer models. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through increased reactive oxygen species (ROS) production and mitochondrial depolarization .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxazole ring significantly affected biological activity. For instance, introducing electron-withdrawing groups at specific positions enhanced anticancer efficacy, suggesting that fine-tuning the chemical structure could lead to more potent derivatives .

Table 1: Biological Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Cyclopropyl-1,3-oxazole | < 0.5 | Tubulin polymerization inhibition |

| Oxazole Derivative A | 0.08 | G2/M phase arrest |

| Oxazole Derivative B | 0.41 | Apoptosis via mitochondrial pathway |

Table 2: Summary of Pharmacological Studies

| Study Reference | Cell Line Tested | Result |

|---|---|---|

| NCI Drug Screen | Various Cancer Lines | Potent growth inhibition |

| Lymphoma Cell Line Study | Lymphoma | IC50 < 500 nM |

| SAR Analysis | MCF-7 and HCT-116 | Enhanced activity with EWG |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyclopropyl-1,3-oxazole-4-carbonyl chloride?

- Methodological Answer : The synthesis of acyl chlorides with oxazole cores often involves cyclopropane ring formation followed by oxazole ring construction and chlorination. For example, analogous compounds like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride are synthesized via oxime intermediates (from aldehydes and hydroxylamine), chlorination, and cyclization with esters like ethyl acetoacetate . Adapting this method, cyclopropane groups can be introduced using cyclopropane-carbaldehyde derivatives, followed by oxazole ring closure and final chlorination with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), Infrared (IR) spectroscopy (to confirm carbonyl and C-Cl stretches), and High-Resolution Mass Spectrometry (HRMS) are critical. X-ray crystallography, as demonstrated in structural reports of related esters (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate), can resolve ambiguities in stereochemistry or regiochemistry .

Q. What safety precautions are essential when handling acyl chlorides like this compound?

- Methodological Answer : Chloroacetyl chloride analogs highlight the necessity of fume hoods, chemical-resistant gloves (nitrile), and face shields due to their lachrymatory and corrosive properties. Toxicity data for similar compounds (e.g., LC₅₀ values) recommend strict exposure controls and emergency neutralization protocols (e.g., using sodium bicarbonate for spills) .

Advanced Research Questions

Q. How can researchers optimize the introduction of the cyclopropane ring during synthesis?

- Methodological Answer : Cyclopropane ring formation often employs [2+1] cycloaddition using carbenes or transition-metal-catalyzed methods. For sterically hindered systems, protecting groups (e.g., silyl ethers) may stabilize intermediates. Evidence from sulfonyl chloride syntheses (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) suggests using anhydrous conditions and slow reagent addition to minimize side reactions .

Q. How should discrepancies in reactivity or stability data for this compound under varying conditions be addressed?

- Methodological Answer : Systematic reactivity studies under controlled conditions (temperature, solvent polarity, moisture levels) are key. For example, chlorination efficiency in oxazole systems varies with the electron-withdrawing nature of substituents, as seen in isoxazole carbonyl chloride syntheses . Stability assays (e.g., thermogravimetric analysis) and computational modeling (DFT for transition states) can clarify decomposition pathways.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Conflicting NMR or IR data may arise from tautomerism or solvent effects. X-ray crystallography, as applied to ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate, provides definitive structural assignments . Multi-dimensional NMR (e.g., NOESY, HSQC) and variable-temperature NMR can also distinguish conformational isomers.

Q. How can the electronic effects of the cyclopropyl group on the oxazole ring’s reactivity be experimentally quantified?

- Methodological Answer : Cyclopropane’s electron-withdrawing or -donating effects can be studied via Hammett plots using substituted analogs. Spectroscopic methods (e.g., ¹³C NMR chemical shifts for carbonyl groups) and kinetic studies (e.g., nucleophilic acyl substitution rates) provide empirical data. Comparative studies with non-cyclopropyl analogs, as in sulfonyl chloride systems, are instructive .

Q. Data Analysis and Contradiction Management

Q. What statistical frameworks are suitable for analyzing conflicting bioactivity data in derivatives of this compound?

- Methodological Answer : Structural Equation Modeling (SEM), validated in multi-timeframe studies (e.g., presenteeism research), can disentangle direct and indirect effects of structural modifications on bioactivity . Bootstrapping (10,000 resamples) and goodness-of-fit indices (RMSEA < 0.06, CFI > 0.90) ensure robustness .

Q. How can researchers validate hypothesized reaction mechanisms for acyl chloride intermediates?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) and trapping of intermediates (e.g., using Diels-Alder dienes) provide mechanistic evidence. Computational tools (e.g., Gaussian for transition-state optimization) complement experimental data, as seen in analogous chlorination studies .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCODNNJHVUQWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.